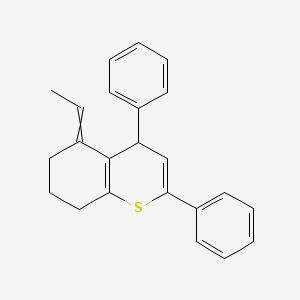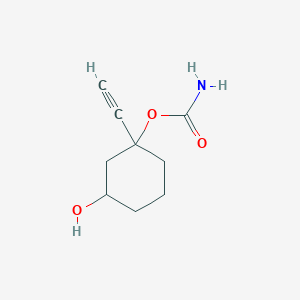
1-Ethynyl-3-hydroxycyclohexyl carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethynyl-3-hydroxycyclohexyl carbamate is an organic compound with a unique structure that includes a cyclohexyl ring, an ethynyl group, and a carbamate functional group
Méthodes De Préparation
The synthesis of 1-Ethynyl-3-hydroxycyclohexyl carbamate can be achieved through several routes. One common method involves the reaction of 1-ethynylcyclohexanol with a carbamoyl chloride in the presence of a base. This reaction typically occurs under mild conditions and can be carried out in an organic solvent such as dichloromethane.
Industrial production methods may involve the use of more scalable processes, such as the reaction of 1-ethynylcyclohexanol with phosgene or its derivatives, followed by the addition of an amine to form the carbamate. These methods are designed to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
1-Ethynyl-3-hydroxycyclohexyl carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The ethynyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the ethynyl group.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions include ketones, amines, and substituted carbamates.
Applications De Recherche Scientifique
1-Ethynyl-3-hydroxycyclohexyl carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as an anti-inflammatory agent.
Industry: It is used in the production of specialty chemicals and materials, including coatings, adhesives, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-Ethynyl-3-hydroxycyclohexyl carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can inhibit enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity. This inhibition can affect various biochemical pathways, leading to changes in cellular function and signaling.
Comparaison Avec Des Composés Similaires
1-Ethynyl-3-hydroxycyclohexyl carbamate can be compared with other similar compounds, such as:
1-Ethynylcyclohexanol: Lacks the carbamate group and has different reactivity and applications.
Cyclohexyl carbamate: Lacks the ethynyl group and has different chemical properties and uses.
Ethinamate: A related compound with similar structure but different pharmacological properties.
Propriétés
Numéro CAS |
91240-24-3 |
|---|---|
Formule moléculaire |
C9H13NO3 |
Poids moléculaire |
183.20 g/mol |
Nom IUPAC |
(1-ethynyl-3-hydroxycyclohexyl) carbamate |
InChI |
InChI=1S/C9H13NO3/c1-2-9(13-8(10)12)5-3-4-7(11)6-9/h1,7,11H,3-6H2,(H2,10,12) |
Clé InChI |
LODCQMHQFQOYSE-UHFFFAOYSA-N |
SMILES canonique |
C#CC1(CCCC(C1)O)OC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-4-[(3,5,5-trimethylhexyl)oxy]aniline](/img/structure/B14357160.png)
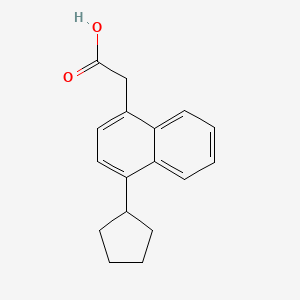
![S-{2-[(2,4-Dihydroxynonyl)amino]ethyl} dihydrogen phosphorothioate](/img/structure/B14357179.png)
![N-[(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]glycine](/img/structure/B14357186.png)
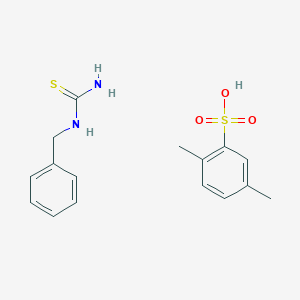
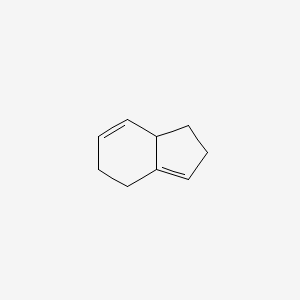
![4-[2-(2H-Imidazol-2-ylidene)hydrazinyl]-N,N-dimethylaniline](/img/structure/B14357194.png)
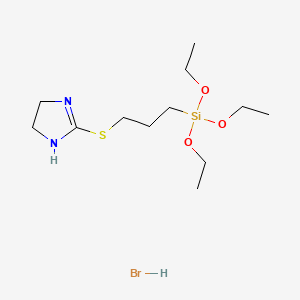



![Bis[2-(pentabromophenoxy)ethyl] butanedioate](/img/structure/B14357225.png)
